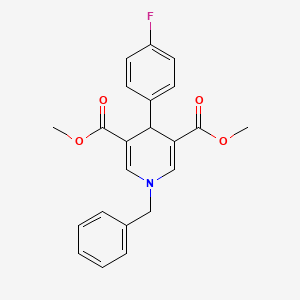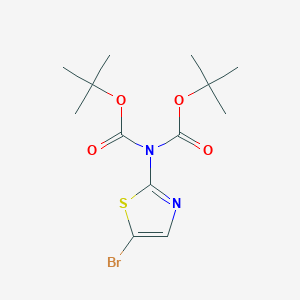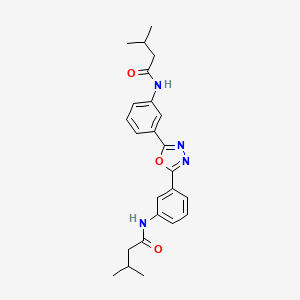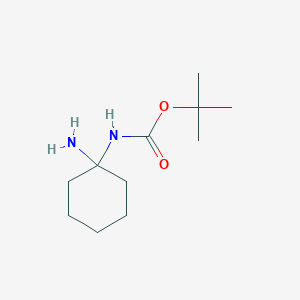![molecular formula C19H11ClN2O3 B15148630 2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile](/img/structure/B15148630.png)
2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]isochromenes. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a carbonitrile group, and a pyrano[3,2-c]isochromene core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile typically involves a multi-step process. One common method involves the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in the presence of a catalyst such as ammonium acetate. The reaction is usually carried out in refluxing ethanol, resulting in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure maximum yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
類似化合物との比較
Similar Compounds
- 2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
- 2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Uniqueness
2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile is unique due to its specific structural features, such as the combination of the pyrano[3,2-c]isochromene core with the amino, chlorophenyl, and carbonitrile groups.
特性
分子式 |
C19H11ClN2O3 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC名 |
2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile |
InChI |
InChI=1S/C19H11ClN2O3/c20-11-7-5-10(6-8-11)15-14(9-21)18(22)24-16-12-3-1-2-4-13(12)19(23)25-17(15)16/h1-8,15H,22H2 |
InChIキー |
IPYWNAQDCYFCQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine](/img/structure/B15148568.png)

![N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]](/img/structure/B15148583.png)
![N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide](/img/structure/B15148590.png)


![4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B15148610.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylcyclohexyl)butanediamide](/img/structure/B15148612.png)


![7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid methyl ester](/img/structure/B15148622.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15148647.png)

